molecular formula C15H24N4O2 B2533575 N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide CAS No. 2379986-29-3

N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide

Numéro de catalogue B2533575
Numéro CAS: 2379986-29-3
Poids moléculaire: 292.383
Clé InChI: WYZHNVFKOXSHIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound has been extensively studied in recent years due to its potential as a targeted therapy for cancer patients.

Mécanisme D'action

N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide selectively inhibits BTK by binding to its active site, which prevents the activation of downstream signaling pathways. This leads to the inhibition of B-cell proliferation and survival, as well as the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of other kinases that are involved in BCR signaling, including AKT and ERK.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent antitumor activity in various types of cancer. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. This compound has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo, and it has also been shown to enhance the activity of other anticancer agents, such as proteasome inhibitors and dexamethasone.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is its specificity for BTK, which makes it a promising targeted therapy for cancer patients. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its lack of selectivity for specific cancer types, which may limit its efficacy in certain patient populations.

Orientations Futures

There are several future directions for the research and development of N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide. One area of focus is the development of combination therapies that can enhance the effectiveness of this compound in cancer treatment. Another area of interest is the identification of biomarkers that can predict patient response to this compound, which could help to personalize treatment for individual patients. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, with the ultimate goal of bringing this promising therapy to cancer patients in need.

Méthodes De Synthèse

The synthesis of N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide involves a multi-step process that starts with the reaction of 5-methylpyrimidine-2-carboxylic acid with tert-butylamine to form tert-butyl 5-methylpyrimidine-2-carboxylate. This compound is then reacted with 1-bromo-4-(hydroxymethyl)piperidine to form this compound. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been extensively studied in preclinical models of cancer, including multiple myeloma, lymphoma, and leukemia. In vitro studies have shown that this compound inhibits the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell receptor (BCR) signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which are often involved in the development of various types of cancer.

Propriétés

IUPAC Name

N-tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-11-9-16-13(17-10-11)21-12-5-7-19(8-6-12)14(20)18-15(2,3)4/h9-10,12H,5-8H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZHNVFKOXSHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.